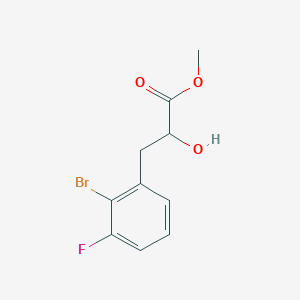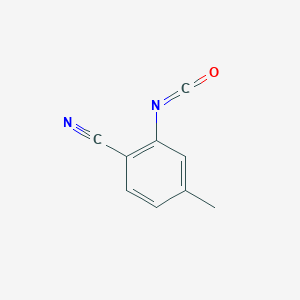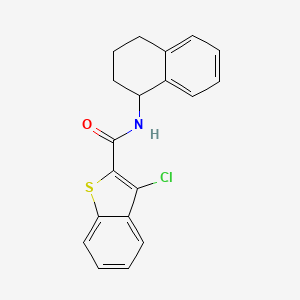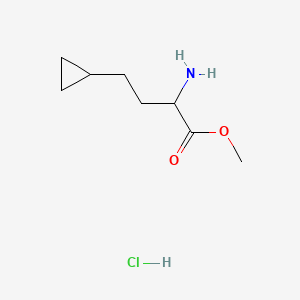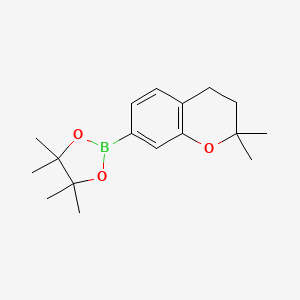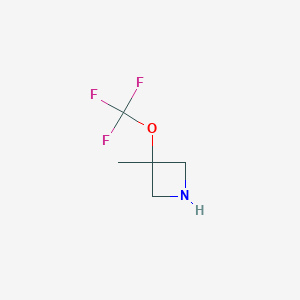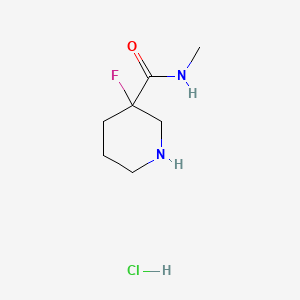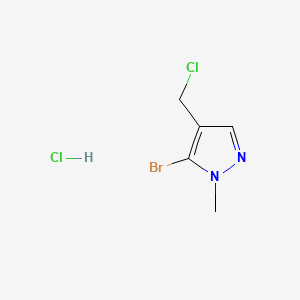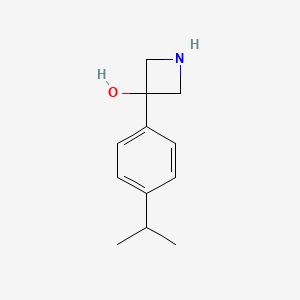
3-(4-Isopropylphenyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(4-Isopropylphenyl)azetidin-3-ol, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates .
Industrial Production Methods: Industrial production methods for azetidines often involve catalytic processes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported . These methods are efficient and can be scaled up for industrial applications.
化学反应分析
Types of Reactions: 3-(4-Isopropylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the azetidine ring and the isopropylphenyl group.
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include sodium borohydride for reduction reactions and organometal reagents for alkylation . Microwave irradiation is also employed to facilitate certain reactions, such as the one-pot synthesis of nitrogen-containing heterocycles .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions with sodium borohydride can yield diastereoselective products .
科学研究应用
3-(4-Isopropylphenyl)azetidin-3-ol has several scientific research applications. In medicinal chemistry, azetidines are explored for their potential as amino acid surrogates and peptidomimetics . They are also used in the synthesis of functionally decorated heterocyclic compounds with biological relevance . Additionally, azetidines are valuable in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
作用机制
The mechanism of action of 3-(4-Isopropylphenyl)azetidin-3-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and undergo ring-opening reactions . These reactions can lead to the formation of biologically active compounds with potential therapeutic applications.
相似化合物的比较
Similar Compounds: Similar compounds to 3-(4-Isopropylphenyl)azetidin-3-ol include other azetidine derivatives, such as 3-vinylazetidin-3-ols and 3-vinyloxetan-3-ols . These compounds share the azetidine ring structure but differ in their substituents and reactivity.
Uniqueness: The presence of the isopropylphenyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-(4-propan-2-ylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI 键 |
CXLKWQHXPBDCDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2(CNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13585558.png)
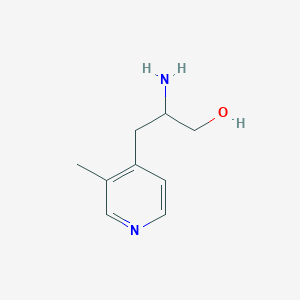

![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
